molecular formula C12H13F3O3 B6601049 butyl 5-(difluoromethoxy)-2-fluorobenzoate CAS No. 2031260-61-2

butyl 5-(difluoromethoxy)-2-fluorobenzoate

Cat. No.: B6601049
CAS No.: 2031260-61-2
M. Wt: 262.22 g/mol
InChI Key: WEYOZQRUODGMMH-UHFFFAOYSA-N
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Description

Butyl 5-(difluoromethoxy)-2-fluorobenzoate is a fluorinated benzoic acid ester characterized by a difluoromethoxy (–OCHF₂) group at the 5-position and a fluorine atom at the 2-position of the benzene ring, esterified with a butyl group. This compound is structurally significant due to the electron-withdrawing effects of fluorine and difluoromethoxy substituents, which influence its physicochemical properties, such as lipophilicity, metabolic stability, and reactivity. Such derivatives are often explored in pharmaceutical and agrochemical research for optimizing drug candidates or functional materials .

Properties

IUPAC Name

butyl 5-(difluoromethoxy)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-3-6-17-11(16)9-7-8(18-12(14)15)4-5-10(9)13/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYOZQRUODGMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 5-(difluoromethoxy)-2-fluorobenzoate typically involves the esterification of 5-(difluoromethoxy)-2-fluorobenzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-(difluoromethoxy)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Butyl 5-(difluoromethoxy)-2-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated groups, which often enhance biological activity.

    Industry: In the agrochemical industry, it can be used to develop new pesticides and herbicides with enhanced efficacy and environmental stability.

Mechanism of Action

The mechanism of action of butyl 5-(difluoromethoxy)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Benzoate Derivatives

Compound Name Substituent Positions & Groups Molecular Formula (Predicted) Molecular Weight (g/mol) logP* (Predicted) Key Applications/Notes
Butyl 5-(difluoromethoxy)-2-fluorobenzoate 5-(–OCHF₂), 2-F C₁₂H₁₃F₃O₃ 274.23 ~2.8 High metabolic stability; drug intermediate
Butyl 2-amino-5-bromobenzoate 2-NH₂, 5-Br C₁₁H₁₄BrNO₂ 296.14 ~2.5 Bromine enhances reactivity for coupling
Butyl 2-hydroxy-5-iodobenzoate 2-OH, 5-I C₁₁H₁₃IO₃ 344.12 ~3.0 Iodine enables radiolabeling potential
2-Methoxy-5-(trifluoromethoxy)benzoic acid 2-OCH₃, 5-OCHF₃ (free acid) C₉H₇F₃O₄ 260.15 ~2.1 Trifluoromethoxy increases lipophilicity

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Substituent Effects on Reactivity: The difluoromethoxy group (–OCHF₂) in the target compound provides moderate electron-withdrawing effects, balancing metabolic stability and synthetic accessibility. In contrast, the trifluoromethoxy group (–OCF₃) in 2-methoxy-5-(trifluoromethoxy)benzoic acid offers stronger electron withdrawal but may complicate synthesis due to steric hindrance .

Impact on Physicochemical Properties :

  • Lipophilicity : The target compound’s logP (~2.8) is higher than that of 2-methoxy-5-(trifluoromethoxy)benzoic acid (~2.1), likely due to the butyl ester’s hydrophobic chain.
  • Metabolic Stability : Fluorine and difluoromethoxy groups reduce oxidative metabolism compared to methoxy (–OCH₃) or hydroxyl (–OH) analogs, as seen in ’s discussion of pantoprazole derivatives .

Key Findings:

  • Synthetic Complexity: The target compound’s synthesis likely involves direct esterification, whereas brominated analogs (e.g., Butyl 2-amino-5-bromobenzoate) require multi-step functionalization .
  • Oxidative Stability : Difluoromethoxy-containing compounds are less prone to overoxidation compared to sulfoxide intermediates in benzimidazole derivatives (as seen in ) .

Biological Activity

Butyl 5-(difluoromethoxy)-2-fluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and structure-activity relationships, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with fluorinated groups have shown enhanced activity against various bacterial strains.

  • Minimum Inhibitory Concentrations (MIC) :
    • The MIC values for closely related compounds have been reported, with some exhibiting potent antimicrobial activity at concentrations as low as 16 µM .
CompoundMIC (µM)Activity Description
MA-115616Best antimicrobial candidate
MA-111532Potent activity
MA-111664Effective against S. aureus
MA-1113128Lowest activity

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4).

  • Inhibition Potency :
    • The compound demonstrated an IC50 value of approximately 0.6 nM for sEH, indicating high potency . This suggests that it may play a role in modulating inflammatory responses through the inhibition of these enzymes.
EnzymeIC50 (nM)Effect Description
sEH0.6 ± 0.1Highly potent inhibitor
PDE4Not fully characterized in all isoformsVaries by isoform

Case Studies

  • In Vivo Pharmacokinetics :
    • In a study involving oral administration in rats, varying blood concentrations were observed over time for different compounds, with the highest concentration reaching approximately 60 nM . This suggests favorable absorption and distribution characteristics for further therapeutic exploration.
  • Electrochemical Studies :
    • The electrochemical response of S. aureus treated with fluoroarylbichalcophene derivatives indicated significant inhibition of bacterial activity, correlating with the incorporation of fluorine into the structure . This highlights the potential of fluorinated compounds in enhancing antibacterial efficacy.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms into the phenyl group has been shown to enhance biological activity significantly. The SAR studies indicate that specific modifications to the chemical structure can lead to improved potency against target enzymes and microorganisms.

  • Key Findings :
    • Fluorination generally increases antimicrobial activity.
    • Structural modifications can lead to varying degrees of enzyme inhibition.

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